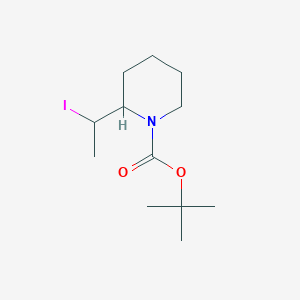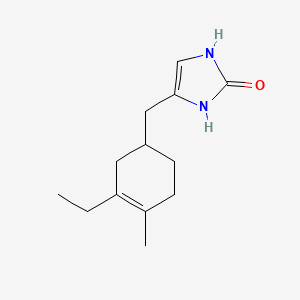
4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-IMIDAZOL-2-ONE, 4-[(3-ETHYL-4-METHYL-3-CYCLOHEXEN-1-YL)METHYL]-1,3-DIHYDRO- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a cyclohexene ring substituted with ethyl and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-IMIDAZOL-2-ONE, 4-[(3-ETHYL-4-METHYL-3-CYCLOHEXEN-1-YL)METHYL]-1,3-DIHYDRO- typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-IMIDAZOL-2-ONE, 4-[(3-ETHYL-4-METHYL-3-CYCLOHEXEN-1-YL)METHYL]-1,3-DIHYDRO- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2H-IMIDAZOL-2-ONE, 4-[(3-ETHYL-4-METHYL-3-CYCLOHEXEN-1-YL)METHYL]-1,3-DIHYDRO- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-IMIDAZOL-2-ONE, 4-[(3-ETHYL-4-METHYL-3-CYCLOHEXEN-1-YL)METHYL]-1,3-DIHYDRO- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar structural features.
2-Phenylimidazole: A compound with a phenyl group attached to the imidazole ring.
4-Methylimidazole: An imidazole derivative with a methyl group at the fourth position.
Uniqueness
2H-IMIDAZOL-2-ONE, 4-[(3-ETHYL-4-METHYL-3-CYCLOHEXEN-1-YL)METHYL]-1,3-DIHYDRO- is unique due to its specific substitution pattern and the presence of the cyclohexene ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-[(3-ethyl-4-methylcyclohex-3-en-1-yl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-11-6-10(5-4-9(11)2)7-12-8-14-13(16)15-12/h8,10H,3-7H2,1-2H3,(H2,14,15,16) |
InChI Key |
VDPIYIAVBAQISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC(C1)CC2=CNC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



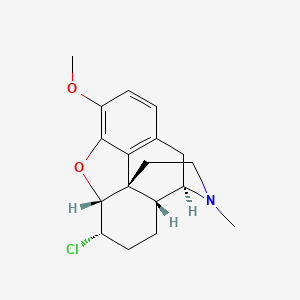

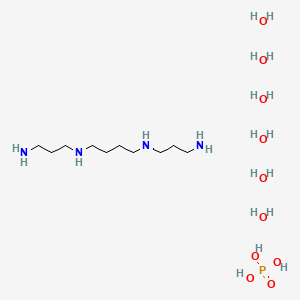
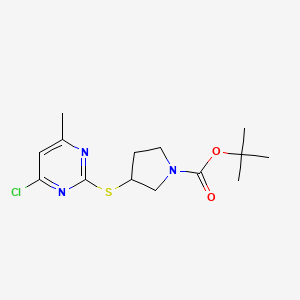


![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)


